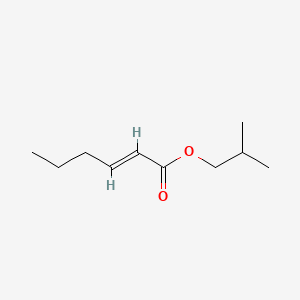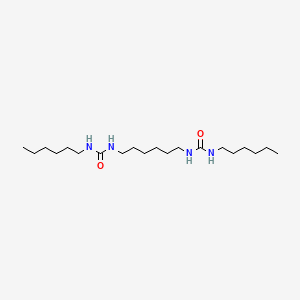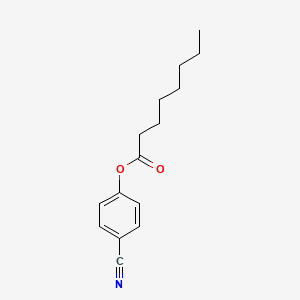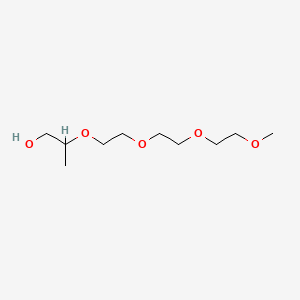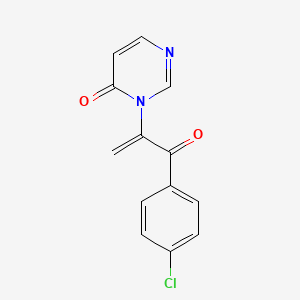
Diethylaluminium dicyclohexylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylaluminium dicyclohexylamide is an organoaluminium compound with the molecular formula C₁₆H₃₂AlN. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of aluminium bonded to diethyl and dicyclohexylamide groups, making it a versatile reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
Diethylaluminium dicyclohexylamide can be synthesized through the reaction of diethylaluminium chloride with dicyclohexylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(C2H5)2AlCl+(C6H11)2NH→(C2H5)2AlN(C6H11)2+HCl
The reaction is usually carried out in a solvent such as toluene at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Diethylaluminium dicyclohexylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylaluminium group is replaced by other nucleophiles.
Coordination Reactions: The compound can form coordination complexes with various ligands, enhancing its reactivity and utility in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alcohols, and amines. The reactions are typically carried out under an inert atmosphere to prevent oxidation and hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce alkylaluminium halides, while reactions with alcohols can yield alkoxyaluminium compounds.
科学的研究の応用
Diethylaluminium dicyclohexylamide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Catalysis: The compound is employed as a catalyst in various polymerization reactions, enhancing the efficiency and selectivity of the processes.
Material Science: It is used in the preparation of advanced materials, including metal-organic frameworks and nanomaterials.
Pharmaceutical Research: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of diethylaluminium dicyclohexylamide involves the coordination of the aluminium center with various substrates, facilitating their transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved depend on the specific reaction and substrate used.
類似化合物との比較
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the dicyclohexylamide group, making it less versatile in certain reactions.
Diethylaluminium cyanide: Contains a cyanide group instead of dicyclohexylamide, used in different types of reactions such as hydrocyanation.
Uniqueness
Diethylaluminium dicyclohexylamide is unique due to its combination of diethylaluminium and dicyclohexylamide groups, providing a balance of reactivity and stability. This makes it particularly useful in a wide range of synthetic applications, from organic synthesis to catalysis and material science.
特性
CAS番号 |
68006-55-3 |
|---|---|
分子式 |
C16H32AlN |
分子量 |
265.41 g/mol |
IUPAC名 |
dicyclohexylazanide;diethylalumanylium |
InChI |
InChI=1S/C12H22N.2C2H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2;/h11-12H,1-10H2;2*1H2,2H3;/q-1;;;+1 |
InChIキー |
UWGHYLHGDSGIHE-UHFFFAOYSA-N |
正規SMILES |
CC[Al+]CC.C1CCC(CC1)[N-]C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



